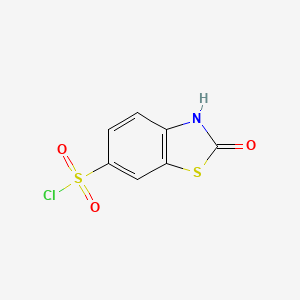

2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxo-3H-1,3-benzothiazole-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3S2/c8-14(11,12)4-1-2-5-6(3-4)13-7(10)9-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLMRZGHSSZIIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)SC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406719 | |

| Record name | 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62425-99-4 | |

| Record name | 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride

Introduction: 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride, also known as 6-chlorosulfonyl-2(3H)-benzothiazolone, is a pivotal chemical intermediate. Its structural architecture, featuring a reactive sulfonyl chloride group appended to the benzothiazolone core, makes it an exceptionally valuable building block in medicinal chemistry. This guide provides a comprehensive exploration of its primary synthesis pathway, detailing the underlying chemical principles, field-proven experimental protocols, and critical validation checkpoints. The primary application of this compound lies in the development of potent enzyme inhibitors, particularly targeting various isoforms of carbonic anhydrase, which are implicated in a range of pathologies including glaucoma, epilepsy, and certain types of cancer.

Part 1: The Core Synthesis Pathway: Direct Chlorosulfonation

The most direct and industrially scalable route to this compound is the electrophilic aromatic substitution of the parent heterocycle, 2(3H)-benzothiazolone.

Principle and Mechanistic Insight

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The benzothiazolone ring system, while containing deactivating groups, is sufficiently activated for sulfonation, particularly at the C-6 position, which is para to the activating nitrogen atom and part of the electron-rich benzene ring.

Causality Behind Experimental Choices:

-

Reagent: Chlorosulfonic acid (ClSO₃H) serves a dual role; it is both the solvent and the electrophilic sulfonating agent. Its highly acidic and reactive nature facilitates the generation of the sulfur trioxide-like electrophile required for the substitution.

-

Temperature Control: The reaction is highly exothermic. Initial cooling is critical to control the reaction rate and prevent unwanted side reactions or degradation of the starting material. Subsequent gentle heating ensures the reaction proceeds to completion.

-

Work-up: Quenching the reaction mixture by pouring it onto crushed ice is a standard and effective method. This procedure serves two purposes: it safely decomposes the excess, highly reactive chlorosulfonic acid and precipitates the solid product, which is insoluble in the resulting acidic aqueous medium.

The mechanism involves the attack of the benzene ring's π-electrons on the electrophilic sulfur atom of the chlorosulfonyl species, forming a resonance-stabilized intermediate known as an arenium ion or sigma complex. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product.

Visualizing the Core Pathway

Caption: Primary synthesis route via direct chlorosulfonation.

Detailed Experimental Protocol

This protocol is synthesized from established procedures in the chemical literature.[1]

Reagents and Equipment:

-

2(3H)-Benzothiazolone

-

Chlorosulfonic acid

-

Crushed ice

-

Deionized water

-

Round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube

-

Ice bath

-

Buchner funnel and filter flask

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, place 2(3H)-benzothiazolone. Place the flask in an ice bath to cool.

-

Reagent Addition: While maintaining the temperature between 0-5 °C, slowly add an excess (typically 4-5 molar equivalents) of chlorosulfonic acid dropwise with vigorous stirring. The addition must be slow to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Heating: Gently heat the reaction mixture to 45-50 °C and maintain this temperature for 2-3 hours, or until reaction completion is confirmed by TLC analysis.

-

Work-up and Isolation: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with constant stirring. A solid precipitate will form.

-

Filtration: Isolate the crude product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This step is crucial to remove any residual acid.

-

Drying: Dry the purified solid product under vacuum to a constant weight.

Data Presentation & Validation

The integrity of the synthesis is validated through rigorous characterization of the final product.

| Parameter | Typical Value | Purpose |

| Appearance | White to off-white solid | Preliminary product identification |

| Yield | 80-90% | Assessment of reaction efficiency |

| Melting Point | 198-202 °C | Purity check; a sharp melting range indicates high purity |

| Molecular Formula | C₇H₄ClNO₃S₂ | Confirms elemental composition |

| Molecular Weight | 249.69 g/mol | Confirmed by Mass Spectrometry (MS) |

Trustworthiness through Self-Validation: The identity and purity of the synthesized this compound should be unequivocally confirmed using modern analytical techniques.

-

¹H NMR: To confirm the substitution pattern on the aromatic ring.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

FT-IR Spectroscopy: To identify characteristic functional group vibrations, such as the sulfonyl chloride (S=O) and amide (C=O) stretches.

Part 2: Synthesis of the Key Precursor: 2(3H)-Benzothiazolone

The primary starting material, 2(3H)-benzothiazolone (also known as 2-hydroxybenzothiazole), is not always commercially available in bulk and may need to be synthesized. A reliable method starts from 2-aminobenzothiazole.

Principle and Rationale

This process involves the hydrolysis of 2-aminobenzothiazole under alkaline conditions, which proceeds through an intermediate N-phenylurea derivative that subsequently cyclizes.[2]

Causality Behind Experimental Choices:

-

Reagent: An alkali metal hydroxide like sodium hydroxide is used to facilitate the initial ring-opening of the 2-aminobenzothiazole.

-

Solvent: An alkali-resistant solvent is used to prevent degradation of the reaction medium.

-

Acidification: The final cyclization step to form the 2-hydroxybenzothiazole product is achieved by acidifying the reaction mixture.[2]

Visualizing Precursor Synthesis

Caption: Synthesis of the 2(3H)-benzothiazolone precursor.

Experimental Protocol for Precursor Synthesis

Adapted from the process described in patent literature.[2]

-

Reaction: Treat a solution of 2-aminobenzothiazole in a suitable solvent with an alkali metal hydroxide (e.g., NaOH).

-

Heating: Heat the mixture to facilitate the formation of the ortho-mercapto-N-phenylurea salt intermediate.

-

Cyclization: After cooling, acidify the reaction mixture with an acid such as hydrochloric acid.

-

Precipitation: The 2(3H)-benzothiazolone product precipitates out of the acidic solution.

-

Isolation: Collect the solid product by filtration, wash with water, and dry.

Part 3: Alternative Synthetic Strategies

While direct chlorosulfonation is the most common method, alternative multi-step pathways can be envisioned, particularly for creating analogues or when starting materials are constrained. One such logical pathway involves a Sandmeyer-type reaction.

Sandmeyer Reaction Pathway

This approach begins with a benzothiazole core already functionalized with a group that can be converted into a diazonium salt, such as a nitro or amino group at the 6-position.

Logical Workflow:

-

Reduction: If starting with 6-nitro-2(3H)-benzothiazolone, the nitro group is first reduced to an amino group (6-amino-2(3H)-benzothiazolone) using standard reducing agents like Sn/HCl or catalytic hydrogenation.

-

Diazotization: The resulting 6-amino group is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C).

-

Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. This introduces the sulfonyl chloride group at the 6-position, replacing the diazonium group.

Visualizing the Alternative Pathway

Caption: A multi-step alternative synthesis via Sandmeyer reaction.

References

-

Cremlyn, R. J., et al. (1992). CHLOROSULFONATION OF N-PHENYLMORPHOLINE, BENZOTHIAZOLE, 2-METHYL BENZOTHIAZOLE AND TRIPHENYLOXAZOLE. Phosphorus, Sulfur, and Silicon and the Related Elements, 73(1-4), 139-153. [Link]

-

Dushamov, D. A. (2020). Benzazoles: III. Synthesis and Transformations of 6-(Chlorosulfonyl)-1,3-benzothiazol-2(3H)-ones. Russian Journal of Organic Chemistry, 56(9), 1519-1524. [Link]

- Harnisch, H., & Kresze, G. (1981). Process for the preparation of 2-hydroxy-benzothiazoles.

Sources

An In-Depth Technical Guide to 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride is a key heterocyclic intermediate, distinguished by its reactive sulfonyl chloride group attached to a benzothiazole core. This unique structural combination makes it a valuable building block in medicinal chemistry, particularly for the synthesis of novel sulfonamide derivatives with a wide range of biological activities. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, insights into its reactivity, and its applications in drug discovery, with a focus on the development of potent enzyme inhibitors.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a prominent scaffold in pharmaceutical sciences. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] The introduction of a sulfonyl chloride group at the 6-position of the 2-oxo-benzothiazole core further enhances its utility as a versatile reagent for creating diverse molecular architectures, particularly sulfonamides, which are a well-established class of therapeutic agents.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 62425-99-4 | [4] |

| Molecular Formula | C₇H₄ClNO₃S₂ | [4] |

| Molecular Weight | 249.7 g/mol | [4] |

| Physical Form | Solid | [5] |

Further detailed experimental data on properties such as melting point and solubility are not extensively reported in publicly available literature and would typically be determined empirically in a laboratory setting.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The general strategy involves the formation of a 2-aminobenzothiazole derivative, followed by diazotization and subsequent sulfonyl chloride group introduction. A plausible synthetic route is outlined below.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical transformations for similar structures and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Aminobenzothiazole-6-sulfonic acid

-

Diazotization: To a stirred suspension of 2-aminobenzothiazole in concentrated hydrochloric acid, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Sulfonylation: In a separate flask, sulfur dioxide is bubbled through a solution of copper(II) chloride in acetic acid. The previously prepared diazonium salt solution is then added slowly to this mixture. The reaction is allowed to proceed for several hours, after which the product, 2-aminobenzothiazole-6-sulfonic acid, precipitates and can be collected by filtration.

Step 2: Conversion to 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonic acid

-

The 2-aminobenzothiazole-6-sulfonic acid is hydrolyzed to the corresponding 2-hydroxy derivative (which exists in the tautomeric 2-oxo form) by heating with an aqueous acid, such as sulfuric acid.

Step 3: Chlorination to this compound

-

The dried 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonic acid is treated with a chlorinating agent, such as thionyl chloride or chlorosulfonic acid.[6] The reaction is typically performed in an inert solvent and may require heating to drive to completion.

-

Upon completion, the excess chlorinating agent is removed under reduced pressure, and the crude product is purified, often by recrystallization, to yield this compound.

Chemical Reactivity and Mechanistic Insights

The primary reactive center of this compound is the sulfonyl chloride group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[7] This makes it susceptible to nucleophilic attack by a variety of nucleophiles, most notably amines, to form stable sulfonamides.

Reaction with Amines: A Gateway to Bioactive Molecules

The reaction with primary and secondary amines is a cornerstone of this compound's utility. This reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom.

Caption: Mechanism of sulfonamide formation.

This reactivity is pivotal in the synthesis of a diverse library of sulfonamide derivatives for biological screening. The benzothiazole core can be further modified to fine-tune the physicochemical and pharmacological properties of the final compounds.[8]

Applications in Drug Discovery and Medicinal Chemistry

The derivatives of this compound, particularly the corresponding sulfonamides, are of significant interest in drug discovery.

Carbonic Anhydrase Inhibitors

Benzothiazole-6-sulfonamides have been investigated as potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[9] Inhibition of specific CA isoforms has therapeutic potential in conditions like glaucoma, epilepsy, and certain types of cancer. The 2-oxo functionality can influence the binding affinity and selectivity of these inhibitors for different CA isozymes.

Antimicrobial Agents

The benzothiazole scaffold is a known pharmacophore in the development of antimicrobial agents.[10] The incorporation of a sulfonamide moiety derived from this compound can lead to compounds with enhanced antibacterial or antifungal activity.[11]

Anticancer Drug Development

The 2-aminobenzothiazole scaffold has been a foundation for the development of anticancer agents.[2] By utilizing the 2-oxo analogue, medicinal chemists can explore new structure-activity relationships and potentially develop novel compounds with improved efficacy and selectivity against various cancer cell lines.

Conclusion

This compound stands as a strategically important building block for the synthesis of novel heterocyclic compounds with significant therapeutic potential. Its straightforward reactivity, coupled with the inherent biological relevance of the benzothiazole core, ensures its continued importance in the field of medicinal chemistry. Further exploration of its reactions and the biological activities of its derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

[8] Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PMC. [Link]

[1] Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. [Link]

[12] Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. [Link]

[2] Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. (2024). PMC. [Link]

[13] United States Patent. (1999). Google Patents.

[14] Method for preparing 6-benzothiazole sulfonyl chloride. (n.d.). Google Patents.

[15] BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. (n.d.). An-Najah National University. [Link]

[16] Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2011). ResearchGate. [Link]

[17] Process for the preparation of benzothiazoles. (n.d.). Google Patents.

[18] Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2024). PubMed Central. [Link]

[19] Exploration of Sulfonamides and Benzothiazoles as Peptide-Based Cleavable Linkers. (2024). University of Richmond Scholarship Repository. [Link]

[20] Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI. [Link]

[9] Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. (2015). PubMed. [Link]

[11] Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. (2020). ResearchGate. [Link]

[10] Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. (2009). Semantic Scholar. [Link]

[3] SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]

[21] Process for preparing 1.1.3-trioxo-1.2-benzothiazole-6-carboxamide. (n.d.). Google Patents.

[6] Process for production of aromatic sulfonyl chloride compound. (n.d.). Google Patents.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. excli.de [excli.de]

- 4. scbt.com [scbt.com]

- 5. 62425-99-4|2-Oxo-2,3-dihydrobenzo[d]thiazole-6-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 6. WO2011058915A1 - Process for production of aromatic sulfonyl chloride compound - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. CN102108069B - Method for preparing 6-benzothiazole sulfonyl chloride - Google Patents [patents.google.com]

- 15. repository.najah.edu [repository.najah.edu]

- 16. researchgate.net [researchgate.net]

- 17. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]

- 18. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scholarship.richmond.edu [scholarship.richmond.edu]

- 20. mdpi.com [mdpi.com]

- 21. EP3397620B1 - Process for preparing 1.1.3-trioxo-1.2-benzothiazole-6-carboxamide - Google Patents [patents.google.com]

Introduction: Unveiling a Key Building Block in Modern Drug Discovery

An In-depth Technical Guide to 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride: A Cornerstone Scaffold for Medicinal Chemistry

In the landscape of pharmaceutical research, the strategic design of molecular scaffolds is paramount to the development of novel therapeutics. Among these, the benzothiazole core has emerged as a "privileged scaffold," a framework that demonstrates a remarkable capacity for interacting with a diverse array of biological targets.[1][2] This guide focuses on a particularly reactive and versatile derivative: this compound. Identified by its CAS number 62425-99-4 , this compound represents a critical starting point for the synthesis of potent enzyme inhibitors and other biologically active molecules.[3][4]

The true value of this molecule lies in the strategic placement of two key functional groups on the stable benzothiazole ring: the nucleophilic-friendly sulfonyl chloride and the 2-oxo group which influences the electronic properties of the ring system. The sulfonyl chloride moiety is a highly reactive electrophile, primed for reaction with amines and other nucleophiles to form stable sulfonamide linkages. This specific reactivity is the cornerstone of its utility, particularly in the design of inhibitors for zinc-containing metalloenzymes, such as carbonic anhydrases.[5]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will delve into the core physicochemical properties, synthesis, reactivity, and applications of this compound, providing field-proven insights and detailed protocols to empower its effective use in the laboratory.

PART 1: Core Chemical and Physical Identity

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in research. This section outlines the key identifiers and physical characteristics of this compound.

Structural and Physicochemical Data Summary

The data presented below is a consolidation of information from various chemical suppliers and databases, ensuring a high degree of accuracy.[3][4][6][7]

| Property | Value | Source(s) |

| CAS Number | 62425-99-4 | [3][4] |

| Molecular Formula | C₇H₄ClNO₃S₂ | [3][4][6] |

| Molecular Weight | 249.69 g/mol | [6][7] |

| Physical Form | Solid | [6] |

| IUPAC Name | This compound | N/A |

| SMILES String | ClS(=O)(=O)c1ccc2NC(=O)Sc2c1 | [6] |

| InChI Key | XTLMRZGHSSZIIR-UHFFFAOYSA-N | [6] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

PART 2: Synthesis and Reactivity Profile

Plausible Synthetic Pathway

A likely precursor is 2-oxo-2,3-dihydro-1,3-benzothiazole (also known as 2-hydroxybenzothiazole). The synthesis would proceed via electrophilic aromatic substitution, where chlorosulfonic acid introduces the -SO₂Cl group onto the electron-rich benzene portion of the molecule. The substitution is directed to the 6-position due to the directing effects of the fused ring system.

Causality Behind Experimental Choices:

-

Starting Material: 2-Oxo-2,3-dihydro-1,3-benzothiazole is an ideal precursor as it already contains the core heterocyclic structure.

-

Reagent: Chlorosulfonic acid is a powerful and common reagent for directly installing a sulfonyl chloride group onto an aromatic ring. It acts as the source of the electrophile, SO₂Cl⁺.

-

Reaction Control: The reaction temperature must be carefully controlled, as chlorosulfonation can be highly exothermic and may lead to side products or degradation if not managed properly.

Core Reactivity: The Sulfonamide Formation

The synthetic utility of this compound is dominated by the reactivity of the sulfonyl chloride group. This group is an excellent electrophile, readily undergoing nucleophilic substitution with primary or secondary amines to form highly stable sulfonamide bonds. This reaction is the linchpin for its use in medicinal chemistry, allowing for the covalent attachment of the benzothiazole scaffold to various other molecular fragments to explore structure-activity relationships (SAR).

PART 3: Application in Drug Development - Targeting Carbonic Anhydrases

The benzothiazole-6-sulfonamide scaffold is a classic and highly effective pharmacophore for the inhibition of carbonic anhydrases (CAs).[5] These zinc-containing metalloenzymes are crucial for various physiological processes, and their dysregulation is implicated in diseases like glaucoma, epilepsy, and particularly, cancer.[5][10]

Mechanism of Action: A Self-Validating System

Tumor-associated isoforms like CA IX and CA XII are overexpressed in many hypoxic tumors. They help maintain the tumor's pH, facilitating its survival and proliferation. Inhibiting these enzymes is a validated strategy in oncology.

The sulfonamide derivatives synthesized from this compound act as potent inhibitors through a well-understood and self-validating mechanism:

-

Deprotonation: The sulfonamide nitrogen (-SO₂NH-) has an acidic proton. In the physiological environment of the enzyme's active site, this proton is lost, leaving an anionic sulfonamide (-SO₂N⁻-).

-

Zinc Binding: The anionic sulfonamide nitrogen coordinates directly to the Zn²⁺ ion located at the core of the CA active site.

-

Enzyme Inhibition: This binding event displaces a zinc-bound water molecule/hydroxide ion that is essential for the enzyme's catalytic activity (the interconversion of CO₂ and bicarbonate), thereby shutting down the enzyme.

The benzothiazole core itself forms additional stabilizing interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues lining the active site, enhancing both the potency and isoform selectivity of the inhibitor.[5]

PART 4: Experimental Protocol and Safety

Protocol: General Synthesis of a Benzothiazole-6-Sulfonamide Derivative

This protocol describes a representative procedure for reacting this compound with a generic primary amine.

Materials:

-

This compound (1.0 eq)

-

Primary amine (R-NH₂) (1.1 eq)

-

Anhydrous pyridine or another suitable base (e.g., triethylamine) as solvent and HCl scavenger

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Under an inert atmosphere, dissolve this compound in anhydrous pyridine in the round-bottom flask.

-

Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermic reaction and prevent side reactions.

-

Amine Addition: Slowly add the primary amine (1.1 equivalents) to the stirred solution. The slight excess of amine ensures the complete consumption of the sulfonyl chloride.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into a beaker of ice water. This will precipitate the crude product and dissolve the pyridinium hydrochloride salt.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining pyridine.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure sulfonamide derivative.

Safety and Handling

As a reactive chemical, proper handling of this compound is mandatory. The following is a summary of its key hazards.[3][11][12]

| Hazard Type | GHS Classification and Statement | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | P261: Avoid breathing dust.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/clothing. |

| Corrosion/Irritation | H314: Causes severe skin burns and eye damageH319: Causes serious eye irritation | P260: Do not breathe dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor. |

Storage and Handling Recommendations:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (2-8°C).[3] The compound is sensitive to moisture, which will hydrolyze the sulfonyl chloride group.

-

Handling: All manipulations should be performed in a chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is required.[13]

Conclusion

This compound (CAS: 62425-99-4) is far more than a mere chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its well-defined reactivity, centered on the sulfonyl chloride group, provides a reliable and efficient handle for constructing libraries of sulfonamide derivatives. The proven success of the resulting benzothiazole-6-sulfonamide scaffold, particularly in the high-impact field of carbonic anhydrase inhibition, underscores the compound's significance. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers are well-equipped to leverage this powerful building block in the rational design and discovery of next-generation therapeutics.

References

-

Safety Data Sheet. 101630 - Benzothiazole. [Link]

-

IndiaMART. Benzo (d)thiazole 6 sulfonyl chloride Cas 181124-40-3. [Link]

-

PubMed. Benzothiazole-based Compounds in Antibacterial Drug Discovery. [Link]

-

Der Pharma Chemica. Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. [Link]

- Google Patents. CN102108069B - Method for preparing 6-benzothiazole sulfonyl chloride.

-

Georganics. 1,3-BENZOTHIAZOLE-6-SULFONYL CHLORIDE - Safety Data Sheet. [Link]

-

MDPI. 6-Chloro-3H-benzo[d][3][6]dithiazol-2-ium Chloride. [Link]

-

NIH. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

-

EXCLI Journal. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

-

ResearchGate. Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. [Link]

-

PubMed. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). [Link]

-

MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]

-

PubMed. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. [Link]

Sources

- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 62425-99-4|2-Oxo-2,3-dihydrobenzo[d]thiazole-6-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

spectral data for 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride

Introduction

This compound is a pivotal intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its bifunctional nature, incorporating a reactive sulfonyl chloride and a biologically relevant benzothiazolone scaffold, makes it a valuable building block for creating diverse sulfonamide libraries. Sulfonamides derived from this core are explored for a range of therapeutic applications, including as carbonic anhydrase inhibitors.[1][2]

Given its inherent reactivity and the critical need for purity and structural confirmation in drug development, a comprehensive understanding of its spectral characteristics is paramount. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The content herein is designed to equip researchers, scientists, and drug development professionals with the necessary insights for unambiguous identification and characterization of this compound.

Molecular Structure and Spectroscopic Implications

The chemical structure dictates the spectroscopic output. The key features of this compound (C₇H₄ClNO₃S₂) are the bicyclic benzothiazolone system, which includes an amide lactam, and the strongly electron-withdrawing sulfonyl chloride group (-SO₂Cl) at the 6-position. These functional groups give rise to distinct and predictable signals in IR, NMR, and MS analyses.

Caption: Molecular Structure of the Title Compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an essential first-pass technique for confirming the presence of key functional groups. The vibrational modes of the amide and sulfonyl chloride moieties produce strong, characteristic absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: The spectrum is typically recorded over a range of 4000–400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal is collected and subtracted from the sample spectrum to eliminate atmospheric (CO₂, H₂O) and instrument-related absorptions.

Interpretation of Key Spectral Features

The IR spectrum is dominated by absorptions corresponding to the N-H, C=O, and S=O bonds.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Comments |

| N-H Stretch | 3200 - 3100 | Medium-Strong | Characteristic of the amide N-H group in the thiazolone ring. May appear broad. |

| C=O Stretch (Amide I) | 1710 - 1670 | Strong | A prominent, sharp peak from the carbonyl group in the five-membered ring. |

| S=O Asymmetric Stretch | 1410 - 1370 | Strong | One of the two hallmark peaks for a sulfonyl chloride group.[3][4] |

| S=O Symmetric Stretch | 1204 - 1166 | Strong | The second highly characteristic peak for the sulfonyl chloride functional group.[3][4] |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Variable | Multiple bands indicating the presence of the benzene ring. |

| S-Cl Stretch | ~600 - 500 | Medium | Appears in the lower frequency region of the spectrum. |

The presence of strong bands in the ~1380 cm⁻¹ and ~1180 cm⁻¹ regions is a definitive indicator of the sulfonyl group, providing robust evidence for the compound's identity.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed structural information, mapping the connectivity and chemical environment of every hydrogen and carbon atom in the molecule.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Due to the reactivity of the sulfonyl chloride group, especially with nucleophilic solvents, aprotic deuterated solvents are required. DMSO-d₆, CDCl₃, or acetone-d₆ are suitable choices.[5]

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).[5]

¹H NMR Spectral Analysis

The proton NMR spectrum is expected to show signals for three distinct aromatic protons and one amide proton. The powerful electron-withdrawing nature of the -SO₂Cl group significantly deshields adjacent protons, shifting their signals downfield.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-N (Amide) | 10.0 - 12.0 | Broad Singlet | - | 1H |

| H-7 | 7.9 - 8.1 | Doublet | J ≈ 8.5 Hz | 1H |

| H-5 | 7.8 - 8.0 | Doublet of Doublets | J ≈ 8.5, 2.0 Hz | 1H |

| H-4 | 7.4 - 7.6 | Doublet | J ≈ 2.0 Hz | 1H |

Note: Chemical shifts are predictive and can vary based on solvent and concentration. The proton numbering follows standard IUPAC nomenclature for the benzothiazole ring system.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will reveal seven distinct carbon signals corresponding to the molecular structure.

| Carbon Assignment | Expected δ (ppm) | Comments |

| C=O (C-2) | 170 - 175 | Carbonyl carbon of the amide, typically found significantly downfield. |

| C-Ar (quaternary) | 125 - 150 | Four quaternary carbons (C-3a, C-6, C-7a, and the C attached to S). The carbon bearing the SO₂Cl group (C-6) will be significantly affected. |

| C-H (aromatic) | 110 - 130 | Three distinct signals for the protonated aromatic carbons (C-4, C-5, C-7). |

The substitution pattern and the electronic effects of the amide and sulfonyl chloride groups are the primary determinants of the observed chemical shifts.[6][7]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the compound and provides structural clues through its characteristic fragmentation pattern.

Experimental Protocol: Ionization Method

-

Electrospray Ionization (ESI): A soft ionization technique suitable for confirming the molecular weight with minimal fragmentation.

-

Electron Impact (EI): A high-energy technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure.

Interpretation of Mass Spectrum

The molecular formula C₇H₄ClNO₃S₂ corresponds to a monoisotopic mass of approximately 248.93 g/mol .

Molecular Ion Cluster (M⁺): A key diagnostic feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of isotopes for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and sulfur (³²S:³⁴S ≈ 95:4.2), the molecular ion will appear as a cluster of peaks:

-

M⁺: The most abundant peak (containing ³⁵Cl and ³²S).

-

[M+2]⁺: A significant peak (~35-40% of M⁺) due to the presence of one ³⁷Cl or one ³⁴S.

-

[M+4]⁺: A smaller peak due to the presence of both ³⁷Cl and ³⁴S.

Key Fragmentation Pathways: The high-energy conditions of EI-MS will lead to predictable bond cleavages.

Caption: Predicted Fragmentation Pathway.

Summary of Major Fragments:

| m/z Value | Proposed Fragment | Comments |

| 249/251 | [C₇H₄ClNO₃S₂]⁺˙ | Molecular ion (M⁺˙), showing the characteristic 3:1 isotopic pattern for chlorine. |

| 214 | [M - Cl]⁺ | Loss of a chlorine radical from the sulfonyl chloride group. |

| 185 | [M - SO₂]⁺˙ | Result of a common rearrangement reaction in aromatic sulfonamides and sulfonyl chlorides, involving the extrusion of sulfur dioxide.[8][9] |

| 150 | [M - SO₂Cl]⁺ | Loss of the entire sulfonyl chloride group as a radical, leaving the 2-oxo-benzothiazole cation. |

| 134 | [C₇H₄NS]⁺ | A fragment corresponding to the benzothiazole core after further fragmentation.[10] |

The loss of SO₂ is a particularly diagnostic fragmentation pathway for aryl sulfonyl compounds and serves as strong evidence for this structural class.[8]

Conclusion

The structural characterization of this compound is reliably achieved through a synergistic application of IR, NMR, and MS techniques. IR spectroscopy rapidly confirms the presence of the critical amide and sulfonyl chloride functional groups. NMR spectroscopy provides an unambiguous map of the proton and carbon framework, with the downfield aromatic signals being characteristic of the substitution pattern. Finally, mass spectrometry validates the molecular weight through its unique isotopic cluster and reveals diagnostic fragmentation patterns, such as the loss of SO₂. This comprehensive spectral guide serves as an authoritative reference for scientists, enabling confident identification and quality assessment of this important synthetic intermediate.

References

-

Salman, S. R., & Sarkis, G. Y. (1996). Carbon-13 NMR of Some New Substituted 2-Amino Benzotheazoles. Spectroscopy Letters, 29(8), 1573-1577. Available from: [Link]

-

Kankala, S., et al. (2014). A comparative study between para- and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. UQ eSpace, The University of Queensland. Available from: [Link]

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs Blog. Available from: [Link]

-

NIST. (n.d.). Benzothiazole. NIST WebBook. Available from: [Link]

-

Al-Ayash, A., et al. (2020). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org. Available from: [Link]

-

Ibrahim, D. A., et al. (2015). Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4989-4999. Available from: [Link]

-

Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(5), 661-666. Available from: [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available from: [Link]

-

NIST. (n.d.). Benzothiazole Mass Spectrum. NIST WebBook. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. diva-portal.org [diva-portal.org]

- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Benzothiazole [webbook.nist.gov]

Stability and Storage of 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride (CAS 62425-99-4), a key intermediate in pharmaceutical synthesis.[1][2][3][4] Drawing upon the fundamental principles of sulfonyl chloride chemistry and established best practices in drug development, this document outlines the intrinsic reactivity of the molecule, potential degradation pathways, and protocols for ensuring its integrity. Methodologies for stability assessment and the development of stability-indicating analytical methods are also discussed to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Reactive Intermediate

This compound is a heterocyclic building block of considerable interest in medicinal chemistry. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a benzothiazole core, makes it a versatile precursor for the synthesis of a wide range of biologically active compounds. The sulfonyl chloride moiety serves as a key handle for introducing the sulfonamide group, a privileged scaffold in numerous therapeutic agents.

However, the very reactivity that makes this compound synthetically valuable also renders it susceptible to degradation. A thorough understanding of its stability profile is therefore paramount to ensure the quality, reproducibility, and safety of downstream synthetic processes and the final active pharmaceutical ingredients (APIs). This guide aims to provide the scientific rationale behind the recommended storage and handling procedures, moving beyond simple precautionary statements to offer a deeper understanding of the molecule's chemical behavior.

Intrinsic Chemical Stability and Reactivity

The stability of this compound is primarily dictated by the electrophilic nature of the sulfonyl chloride group.[5][6] The potent electron-withdrawing effect of the two oxygen atoms and the chlorine atom makes the sulfur atom highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its synthetic utility but also the primary driver of its degradation.

The Primary Degradation Pathway: Hydrolysis

The most significant degradation pathway for this compound is hydrolysis. In the presence of water, the sulfonyl chloride group readily reacts to form the corresponding sulfonic acid and hydrochloric acid.[7]

Reaction Scheme:

This reaction is generally facile and can be catalyzed by both acidic and basic conditions. The generation of hydrochloric acid as a byproduct can further accelerate the degradation process, creating an autocatalytic loop. The rate of hydrolysis is dependent on several factors, including temperature, pH, and the presence of catalysts.

Expert Insight: The benzothiazole ring itself is relatively stable, but the sulfonyl chloride functional group is the molecule's "Achilles' heel." From a practical standpoint, any exposure to atmospheric moisture, even for brief periods, can initiate hydrolysis and compromise the purity of the material. Therefore, stringent control of the microenvironment during storage and handling is not merely a recommendation but a critical process parameter.

Reactivity with Other Nucleophiles

Beyond water, this compound will react with a variety of other nucleophiles. This is, of course, the basis for its intended use in synthesis, for example, in the formation of sulfonamides by reaction with amines.[5][7] However, inadvertent contact with nucleophilic substances during storage or handling can lead to the formation of impurities.

Common Nucleophiles to Consider:

-

Alcohols: Will form sulfonate esters.

-

Amines: Will form sulfonamides.

-

Thiols: Will form thioesters.

It is crucial to store this compound away from solvents containing these functional groups and to ensure that all equipment is scrupulously clean and dry before use.

Recommended Storage and Handling Conditions

Based on the intrinsic reactivity of this compound, the following storage and handling conditions are recommended to ensure its long-term stability.

| Parameter | Recommendation | Scientific Rationale |

| Temperature | 2-8 °C | Reduces the rate of potential degradation reactions, including hydrolysis. |

| Atmosphere | Store under an inert gas (e.g., argon, nitrogen). | Prevents exposure to atmospheric moisture, thereby minimizing hydrolysis. |

| Container | Tightly sealed, in a container made of non-reactive material. | Prevents ingress of moisture and air. Avoids potential reactions with container materials. |

| Environment | Cool, dry, well-ventilated area. | Minimizes exposure to ambient moisture and heat. Good ventilation is a safety precaution. |

| Incompatible Materials | Strong oxidizing agents, strong bases, water, alcohols, amines. | Prevents unwanted and potentially hazardous chemical reactions. |

Experimental Protocols for Stability Assessment

For drug development professionals, a qualitative understanding of stability is insufficient. Quantitative assessment through forced degradation studies and the development of a stability-indicating analytical method are regulatory expectations and essential for ensuring product quality.[1][8][9][10][11]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish degradation pathways.[1][8][9][10][11] This information is crucial for developing a robust, stability-indicating analytical method.

dot

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable aprotic solvent (e.g., acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at 60°C.

-

Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH and heat at 60°C.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Store the solid compound in an oven at 80°C.

-

Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

-

Sample Quenching: Neutralize acidic and basic samples and dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, impurities, or excipients.[12]

dot

Caption: Decision-making process for HPLC method development.

Recommended Starting Conditions for HPLC Method Development:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

-

Column Temperature: 30 °C

The goal is to achieve baseline separation between the main peak of this compound and all peaks generated during the forced degradation studies. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the main peak is not co-eluting with any degradants.

Conclusion: A Proactive Approach to Stability

The stability of this compound is a critical attribute that directly impacts its suitability as a pharmaceutical intermediate. Its primary liability is the reactive sulfonyl chloride group, which is highly susceptible to hydrolysis. A proactive approach to stability, encompassing stringent control over storage and handling conditions, is essential for maintaining the purity and integrity of this valuable compound.

For researchers and drug development professionals, the principles and protocols outlined in this guide provide a robust framework for not only preserving the quality of this compound but also for meeting the rigorous scientific and regulatory standards of the pharmaceutical industry. The application of forced degradation studies and the development of validated, stability-indicating analytical methods are non-negotiable steps in the journey from a reactive intermediate to a safe and effective drug.

References

-

Fiveable. (n.d.). Sulfonyl Chloride Definition. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Sulfonyl halide. Retrieved from [Link]

-

ProQuest. (n.d.). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. Retrieved from [Link]

- King, J. F., & Hillhouse, J. H. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 103(5), 1137–1145.

- Journal of Pharmaceutical Sciences. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 68(7), 922-924.

- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13.

- Research Journal of Pharmacy and Technology. (2020). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 13(10), 4961-4966.

-

MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

- International Journal of Pharmaceutical Research & Allied Sciences. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Research & Allied Sciences, 11(4), 1-11.

-

PharmaInfo. (n.d.). Forced Degradation Studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

- ResearchGate. (2023). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture.

-

ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

- Google Patents. (n.d.). CN102108069B - Method for preparing 6-benzothiazole sulfonyl chloride.

-

ResearchGate. (2022). (PDF) 6-Chloro-3H-benzo[d][5][6][7]dithiazol-2-ium Chloride. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Retrieved from [Link]

-

PubMed. (2004). Kinetic study of reactions between ozone and benzothiazole in water. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis Ofsome Benzothiazole Derivatives and Kinetic Studies of Their Oxidation Using Chloramine-T in Acid Medium. Retrieved from [Link]

-

LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

ResearchGate. (1990). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Retrieved from [Link]

-

National Institutes of Health. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

-

MDPI. (2022). 6-Chloro-3H-benzo[d][5][6][7]dithiazol-2-ium Chloride. Retrieved from [Link]

- Google Patents. (n.d.). EP0314663A1 - Process for the preparation of benzothiazole-2-sulphenamides.

-

ResearchGate. (2015). Degradation of Benzothiazole by Ozonation and Adsorptive Ozonation. Retrieved from [Link]

-

ResearchGate. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2020). Degradation of 2-phenylbenzimidazole 5 sulfonic acid by UV/Chlorine Advanced Oxidation Technology; Kinetic model, degradation byproducts and reaction pathways. Retrieved from [Link]

Sources

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. scbt.com [scbt.com]

- 3. 62425-99-4|2-Oxo-2,3-dihydrobenzo[d]thiazole-6-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. fiveable.me [fiveable.me]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. biomedres.us [biomedres.us]

- 11. pharmainfo.in [pharmainfo.in]

- 12. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Therapeutic Targeting of 2-Oxo-Benzothiazole Sulfonamides

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxo-benzothiazole sulfonamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive exploration of the potential therapeutic targets for this class of compounds. Synthesizing data from contemporary research, we delve into the established role of these molecules as potent carbonic anhydrase inhibitors and explore their emerging applications as anticancer and antimicrobial agents. This document is structured to provide not just a catalog of targets, but a deeper understanding of the underlying mechanisms of action and the experimental workflows required for target validation. Detailed protocols for key assays are provided to empower researchers in their drug discovery and development endeavors.

Introduction: The Versatility of the 2-Oxo-Benzothiazole Sulfonamide Core

The benzothiazole ring system, fused with a sulfonamide moiety, has long been a cornerstone in the development of therapeutic agents. The introduction of a 2-oxo group creates a thiazolone-benzenesulfonamide structure, which has been shown to fine-tune the molecule's electronic and steric properties, leading to potent and often selective interactions with various biological targets. This guide will systematically unpack the therapeutic landscape of these compounds, moving from their most well-characterized targets to those on the frontier of discovery.

Carbonic Anhydrases: The Primary and Most Validated Target

The most extensively documented therapeutic targets for sulfonamides, including the 2-oxo-benzothiazole derivatives, are the carbonic anhydrases (CAs). These ubiquitous zinc-containing metalloenzymes play a crucial role in maintaining pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] The sulfonamide group (—SO₂NH₂) is a classic zinc-binding group, which anchors these inhibitors to the catalytic zinc ion in the active site of CAs, leading to potent inhibition.[3]

Different isoforms of human carbonic anhydrases (hCAs) are implicated in a variety of physiological and pathological processes, making them attractive drug targets.[4] 2-Oxo-benzothiazole sulfonamides have demonstrated inhibitory activity against several key isoforms.[2]

Key Carbonic Anhydrase Isoforms Targeted:

-

hCA I and hCA II (Cytosolic Isoforms): hCA II is a widespread and highly active isoform. Its inhibition is the basis for the use of sulfonamide drugs as diuretics and for the treatment of glaucoma.[5] While many compounds inhibit hCA II, selectivity over the also abundant hCA I is often a goal to reduce potential side effects.[6]

-

hCA VII (Brain-Associated Isoform): This isoform is a promising target for the management of neuropathic pain, and selective inhibitors are of significant interest.[4]

-

hCA IX and hCA XII (Tumor-Associated Isoforms): These transmembrane isoforms are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, which promotes tumor growth, metastasis, and resistance to therapy.[5][7] Their inhibition is a key strategy in the development of novel anticancer agents.[8]

Data on Inhibitory Activity

The inhibitory potency of 2-oxo-benzothiazole sulfonamides against various CA isoforms is typically determined using a stopped-flow CO₂ hydrase assay and is expressed as the inhibition constant (Kᵢ).

| Compound Type | Target Isoform | Kᵢ Range (nM) | Reference |

| Thiazolone-benzenesulfonamides | hCA I | 31.5–637.3 | [2] |

| hCA II | 1.3–13.7 | [2] | |

| hCA VII | 0.9–14.6 | [2] | |

| Benzothiazole-6-sulfonamides | hCA IX | Low nanomolar | [5] |

| hCA XII | Low nanomolar | [5] |

Experimental Workflow: Validating Carbonic Anhydrase Inhibition

The validation of CA inhibitors follows a logical progression from in vitro enzymatic assays to cellular and potentially in vivo models.

Detailed Protocol: Stopped-Flow CO₂ Hydrase Assay

This method measures the enzyme's ability to catalyze the hydration of CO₂. The reaction is monitored by a pH indicator, and inhibition is determined by the change in the initial rate of the reaction in the presence of the inhibitor.[9]

Materials:

-

Purified human carbonic anhydrase isoforms.

-

Tris-HCl buffer (pH 7.5).

-

pH indicator (e.g., 4-nitrophenol).

-

CO₂-saturated water.

-

The 2-oxo-benzothiazole sulfonamide inhibitor.

-

Stopped-flow spectrophotometer.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the inhibitor (e.g., 1 mM) in DMSO and make serial dilutions in the assay buffer.[9]

-

Prepare solutions of the purified hCA isoforms in the assay buffer to a final concentration of 10-20 nM.

-

Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, distilled-deionized water for at least 30 minutes.

-

-

Enzyme-Inhibitor Pre-incubation:

-

Mix the enzyme solution with the inhibitor solution at various concentrations.

-

Incubate the mixture at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.[9]

-

-

Reaction Initiation and Measurement:

-

Load one syringe of the stopped-flow apparatus with the enzyme-inhibitor mixture and the other with the CO₂-saturated water containing the pH indicator.

-

Rapidly mix the contents to initiate the reaction.

-

Record the initial rates of the reaction for a period of 10–100 seconds by monitoring the absorbance change of the pH indicator.

-

-

Data Analysis:

-

Determine the initial velocity from the initial 5–10% of the reaction trace.

-

Calculate the inhibitor concentration that causes 50% inhibition (IC₅₀) by plotting the enzyme activity against the inhibitor concentration.

-

Convert IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation.

-

Anticancer Activity: A Multi-Targeted Approach

Benzothiazole derivatives have emerged as promising anticancer agents, acting through various mechanisms.[10][11] For 2-oxo-benzothiazole sulfonamides, the anticancer effects are often linked to their inhibition of tumor-associated carbonic anhydrases (CA IX and XII), as well as their potential to interact with other key players in cancer cell proliferation and survival.

Potential Anticancer Targets and Mechanisms:

-

Topoisomerase IIα Inhibition: DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription. Topoisomerase IIα is a validated target for several anticancer drugs. Some benzothiazole derivatives have been shown to act as potent inhibitors of human topoisomerase IIα, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[12][13]

-

Kinase Inhibition: The dysregulation of protein kinases is a hallmark of cancer. Benzothiazole derivatives have been investigated as inhibitors of several key kinases involved in cancer cell signaling.[14]

-

Receptor Tyrosine Kinases (RTKs): EGFR and VEGFR-2 are crucial for tumor growth and angiogenesis. Inhibition of these receptors can block downstream signaling pathways.

-

Intracellular Signaling Pathways: The PI3K/Akt/mTOR, JAK/STAT, and ERK/MAPK pathways are critical for cell survival, proliferation, and resistance to therapy.[2][15] Benzothiazole derivatives have been shown to modulate these pathways.[16]

-

-

Induction of Apoptosis: A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Benzothiazole derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway, characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[13]

Signaling Pathways in Anticancer Activity

The anticancer effects of 2-oxo-benzothiazole sulfonamides can be conceptualized as a multi-pronged attack on cancer cell signaling.

Detailed Protocol: Topoisomerase IIα Relaxation Assay

This assay measures the ability of an inhibitor to prevent the enzyme from relaxing supercoiled plasmid DNA.

Materials:

-

Human Topoisomerase IIα.

-

Supercoiled plasmid DNA (e.g., pBR322).

-

Assay buffer (containing ATP and MgCl₂).

-

Agarose gel electrophoresis system.

-

DNA intercalating dye (e.g., ethidium bromide).

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of the 2-oxo-benzothiazole sulfonamide inhibitor.

-

Add human topoisomerase IIα to initiate the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding a stop solution containing a protein denaturant (e.g., SDS) and a loading dye.

-

-

Gel Electrophoresis:

-

Load the samples onto an agarose gel.

-

Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.

-

-

Visualization and Analysis:

-

Stain the gel with a DNA intercalating dye and visualize under UV light.

-

Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-inhibitor control.

-

Antimicrobial Activity: Targeting Essential Bacterial Pathways

The sulfonamide scaffold is historically significant in the field of antimicrobial chemotherapy. 2-Oxo-benzothiazole sulfonamides leverage this history and combine it with the versatile benzothiazole core to target essential bacterial enzymes.

Potential Antimicrobial Targets and Mechanisms:

-

Dihydropteroate Synthase (DHPS): This is the classical target for sulfonamide antibiotics. DHPS is a key enzyme in the bacterial folate synthesis pathway, which is essential for the production of nucleic acids. Sulfonamides act as competitive inhibitors of DHPS by mimicking its natural substrate, para-aminobenzoic acid (pABA).[6][17] This leads to the depletion of folic acid and a bacteriostatic effect.[8][18]

-

Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV): These enzymes are essential for bacterial DNA replication and are the targets of fluoroquinolone antibiotics. Benzothiazole derivatives have been identified as inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV.[9][19] This dual-targeting capability can be advantageous in overcoming resistance.

Experimental Workflow: Antimicrobial Target Validation

Detailed Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

This is a coupled enzymatic spectrophotometric assay that measures the activity of DHPS.[20]

Materials:

-

Purified bacterial DHPS.

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

-

para-Aminobenzoic acid (pABA).

-

Dihydrofolate reductase (DHFR) as the coupling enzyme.

-

NADPH.

-

Assay buffer.

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Reaction Mixture Preparation:

-

In a 96-well plate, prepare a reaction mixture containing the assay buffer, DHPP, pABA, DHFR, NADPH, and varying concentrations of the 2-oxo-benzothiazole sulfonamide inhibitor.

-

-

Reaction Initiation:

-

Initiate the reaction by adding the DHPS enzyme to the wells.

-

-

Measurement:

-

Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by DHFR as it reduces the dihydropteroate product of the DHPS reaction.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

-

Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration.

-

Conclusion and Future Directions

The 2-oxo-benzothiazole sulfonamide scaffold is a versatile platform for the development of targeted therapeutics. While their role as carbonic anhydrase inhibitors is well-established, their potential as anticancer and antimicrobial agents is a rapidly evolving field of research. The multi-targeting capabilities of these compounds, particularly in the context of cancer, present an exciting avenue for overcoming drug resistance. Future research should focus on optimizing isoform selectivity for CA inhibitors, elucidating the specific kinase and topoisomerase inhibition profiles of the 2-oxo derivatives, and exploring their potential for synergistic combinations with other therapeutic agents. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this promising class of molecules.

References

-

Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH. Available at: [Link]

-

Evaluation of inhibitory effects of benzothiazole and 3-amino-benzothiazolium derivatives on DNA topoisomerase II by molecular modeling studies. PubMed. Available at: [Link]

-

Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. PubMed. Available at: [Link]

-

Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors. ResearchGate. Available at: [Link]

-

Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. Available at: [Link]

-

Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. ResearchGate. Available at: [Link]

-

Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I–II inhibition properties. PubMed. Available at: [Link]

-

2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. PMC - NIH. Available at: [Link]

-

Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. PMC - NIH. Available at: [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC - NIH. Available at: [Link]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PubMed. Available at: [Link]

-

Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Bentham Science. Available at: [Link]

-

Different antibacterial targets of benzothiazole derivatives. ResearchGate. Available at: [Link]

-

A Review on Anticancer Potentials of Benzothiazole Derivatives. PubMed. Available at: [Link]

-

Benzothiazole derivatives as anticancer agents. FLORE Repository. Available at: [Link]

-

Solid phase combinatorial synthesis of benzothiazoles and evaluation of topoisomerase II inhibitory activity. PubMed. Available at: [Link]

-

2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - NIH. Available at: [Link]

-

Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. YouTube. Available at: [Link]

-

Synthesis and Antibacterial Activities of 2-Aminobenzothiazole clubbed Sulphonamide Derivatives. ResearchGate. Available at: [Link]

-

A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers. Available at: [Link]

-

Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. NIH. Available at: [Link]

-

Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Available at: [Link]

-

Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties. PubMed. Available at: [Link]

-

Benzothiazole derivatives as anticancer agents. PubMed. Available at: [Link]

-